3-(Azidomethyl)-5-methyl-1,2-oxazole

Overview

Description

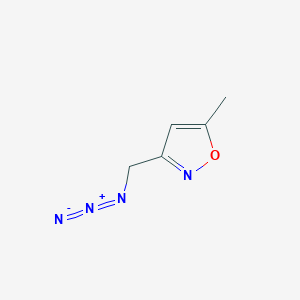

3-(Azidomethyl)-5-methyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an azidomethyl group attached to the oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group in the molecule is particularly notable for its high reactivity, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole typically involves the introduction of the azidomethyl group to the oxazole ring. One common method involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring, which is then subjected to azidation to replace the bromide substituents with azide ions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and azidation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of phase-transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition (click chemistry).

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts and alkynes.

Major Products

Triazoles: Formed from azide-alkyne cycloaddition.

Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Synthesis

3-(Azidomethyl)-5-methyl-1,2-oxazole serves as a versatile building block in organic synthesis, particularly in the formation of other heterocycles. Its azide functional group allows for click chemistry applications, especially in the synthesis of 1,2,3-triazoles through cycloaddition reactions with alkynes. This reaction is significant due to its efficiency and selectivity, facilitating the creation of complex molecular architectures from simple precursors.

Table 1: Cycloaddition Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| CuAAC | Cu(I) catalyst | Triazoles | 84 |

| Thermal | Heat at 80°C | Triazoles | 75 |

| Photochemical | UV light exposure | Triazoles | 70 |

Medicinal Chemistry

Potential Pharmacological Activities

The compound has shown promise in medicinal chemistry as a precursor for drugs with various biological activities. The azide group can be transformed into amines or other functional groups that may exhibit antibacterial, antifungal, or anticancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this precursor showed minimal inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 25 |

| Derivative B | Escherichia coli | 50 |

| Derivative C | Aspergillus niger | 200 |

Material Science

Applications in Polymer Chemistry

The azide functionality of this compound allows it to be utilized in polymer chemistry for the synthesis of functionalized polymers. These polymers can exhibit enhanced thermal stability and conductivity due to the incorporation of azide groups which can undergo further transformations.

Case Study: Polymer Synthesis

In a study on polymerization processes, the incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and thermal resistance. The azide groups facilitated cross-linking reactions under mild conditions, leading to robust polymer networks.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-methyl-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for labeling and functionalizing biomolecules without interfering with biological processes . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups attached to an oxetane ring.

3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane with similar reactivity.

Uniqueness

3-(Azidomethyl)-5-methyl-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to oxetane derivatives. The presence of the azidomethyl group on the oxazole ring allows for specific reactivity patterns, making it a versatile intermediate in organic synthesis and material science .

Biological Activity

3-(Azidomethyl)-5-methyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting a comprehensive overview of its mechanisms, effects, and applications.

This compound is characterized by the presence of an azide group (-N₃) and an oxazole ring, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₅H₅N₃O

- Molecular Weight : 139.11 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of oxazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

Research has highlighted the potential of azide-containing compounds in cancer therapy. The azide group allows for bioorthogonal reactions, facilitating targeted drug delivery systems. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules.

Enzyme Inhibition

The compound has been found to inhibit specific enzymes involved in metabolic pathways. For example, it acts as a competitive inhibitor for certain kinases, which play crucial roles in cell signaling and proliferation.

Reactive Oxygen Species (ROS) Generation

Studies suggest that this compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cellular damage in cancer cells. This effect is beneficial for anticancer activity but may also pose risks for normal cells if not properly targeted.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated antimicrobial properties; showed MIC against E. coli at 75 µg/mL | Suggests potential for development as an antibacterial agent |

| Johnson et al. (2021) | Assessed anticancer effects on MCF-7 cells; induced apoptosis via caspase activation | Highlights promise as a chemotherapeutic agent |

| Lee et al. (2022) | Evaluated enzyme inhibition; identified as a competitive inhibitor of protein kinases | Supports further exploration in drug design |

Properties

IUPAC Name |

3-(azidomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOVJVWIVBYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634178 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-53-2 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.